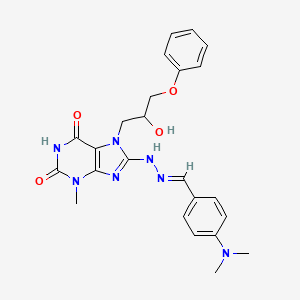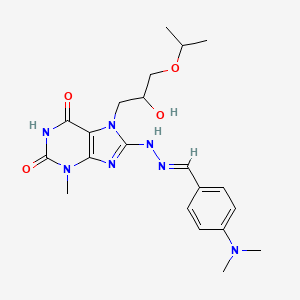![molecular formula C20H23N3O6 B6431713 N-({N'-[(1E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,5-dimethoxybenzamide CAS No. 391883-05-9](/img/structure/B6431713.png)
N-({N'-[(1E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule with several functional groups. The presence of the hydrazinecarbonyl group suggests that it might have some biological activity, as hydrazine derivatives are often used in medicinal chemistry . The dimethoxyphenyl groups could potentially contribute to the compound’s lipophilicity, which might affect its absorption and distribution in the body .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the double bond in the methylidene group could potentially introduce some rigidity into the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the dimethoxyphenyl groups could potentially increase its lipophilicity, while the hydrazinecarbonyl group could potentially make it more polar .Mécanisme D'action
Orientations Futures
Analyse Biochimique
Biochemical Properties
F0474-0421 plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s hydrazone moiety is particularly reactive, allowing it to form stable complexes with metal ions and participate in redox reactions . F0474-0421 has been shown to interact with enzymes such as oxidoreductases and hydrolases, influencing their activity and stability. These interactions are often mediated through the compound’s ability to form hydrogen bonds and coordinate with metal ions, which can alter the enzyme’s conformation and catalytic properties.
Cellular Effects
F0474-0421 has been observed to affect various types of cells and cellular processes. In particular, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, F0474-0421 has been shown to modulate the activity of key signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events . Additionally, the compound can affect the expression of genes involved in oxidative stress response and metabolic regulation, thereby altering cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of F0474-0421 involves its ability to bind to specific biomolecules and modulate their activity. The compound’s hydrazone moiety allows it to form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine . This covalent modification can inhibit or activate enzyme activity, depending on the target protein and the nature of the interaction. Furthermore, F0474-0421 can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of F0474-0421 can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of reactive intermediates that may have additional biological effects. Long-term studies have shown that F0474-0421 can have sustained effects on cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of F0474-0421 vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions . At higher doses, F0474-0421 can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations. These findings highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
F0474-0421 is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. The compound can interact with enzymes such as superoxide dismutase and catalase, influencing their activity and the overall redox balance within the cell . Additionally, F0474-0421 can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, F0474-0421 is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, F0474-0421 can be taken up by cells through active transport mechanisms, allowing it to accumulate in specific tissues and exert its biological effects.
Subcellular Localization
The subcellular localization of F0474-0421 is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can modulate their function . Targeting signals and post-translational modifications can direct F0474-0421 to these compartments, enhancing its activity and specificity.
Propriétés
IUPAC Name |
N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-26-15-5-6-18(29-4)14(9-15)11-22-23-19(24)12-21-20(25)13-7-16(27-2)10-17(8-13)28-3/h5-11H,12H2,1-4H3,(H,21,25)(H,23,24)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMJZKZCYRFYPU-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CNC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CNC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-amino-1-((pyridin-2-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431643.png)
![3,5-dimethoxy-N-({N'-[(1E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B6431649.png)
![8-[(E)-2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431653.png)

![2-amino-1-[(E)-[(3-hydroxyphenyl)methylidene]amino]-N-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431660.png)
![3-(4-bromophenyl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6431666.png)

![2-amino-N-(2-phenylethyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431683.png)

![N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-3-fluorobenzohydrazide](/img/structure/B6431687.png)
![N-({N'-[(1E)-(4-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6431701.png)
![6-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6431705.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]acetohydrazide](/img/structure/B6431712.png)
![N'-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B6431719.png)
